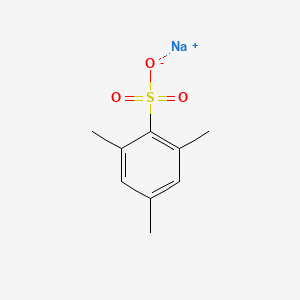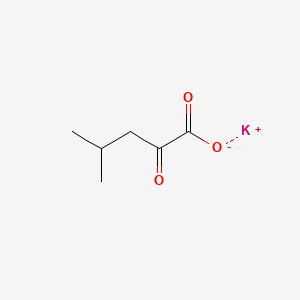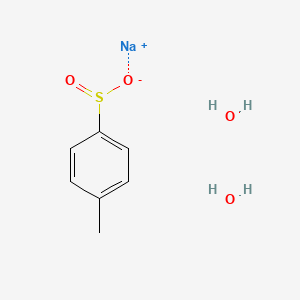
トルエン-4-スルフィン酸ナトリウム二水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The IUPAC name for Sodium toluene-4-sulphinate dihydrate is sodium;4-methylbenzenesulfinate;dihydrate . The InChI code is 1S/C7H8O2S.Na.2H2O/c1-6-2-4-7 (5-3-6)10 (8)9;;;/h2-5H,1H3, (H,8,9);;2*1H2/q;+1;;/p-1 .Physical And Chemical Properties Analysis
Sodium toluene-4-sulphinate dihydrate has a molecular weight of 214.22 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass is 214.02757428 g/mol and its monoisotopic mass is also 214.02757428 g/mol . The topological polar surface area is 61.3 Ų .科学的研究の応用
有機合成
トルエン-4-スルフィン酸ナトリウム二水和物は、特にヘテロ芳香族 C-H 結合の官能基化において有機合成に利用されます。このプロセスは、複雑な有機分子の構築に不可欠です。 この化合物は、窒素含有ヘテロ環の最終段階での官能基化を可能にする多様化試薬として機能します 。この用途は、医薬品や農薬の合成において重要です。
作用機序
Target of Action
This compound, also known as sodium 4-methylbenzenesulfinate dihydrate, is a chemical reagent used in various chemical reactions
Mode of Action
The mode of action of Sodium toluene-4-sulphinate dihydrate is not well-documented. As a chemical reagent, it likely interacts with other compounds in a reaction to facilitate the formation of desired products. The specifics of these interactions and the resulting changes would depend on the nature of the reaction .
Pharmacokinetics
Therefore, information on its bioavailability and pharmacokinetic properties is limited .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions, and the specific effects would depend on the nature of these reactions .
Action Environment
The action, efficacy, and stability of Sodium toluene-4-sulphinate dihydrate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its storage temperature is recommended to be ambient .
生化学分析
Biochemical Properties
Sodium toluene-4-sulphinate dihydrate plays a significant role in biochemical reactions, particularly in redox reactions. It acts as a reducing agent, facilitating the reduction of various substrates. This compound interacts with enzymes such as oxidoreductases, which catalyze oxidation-reduction reactions. The interaction between sodium toluene-4-sulphinate dihydrate and these enzymes involves the transfer of electrons, leading to the reduction of the substrate and the oxidation of the compound itself .
Cellular Effects
Sodium toluene-4-sulphinate dihydrate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By acting as a reducing agent, sodium toluene-4-sulphinate dihydrate can modulate the levels of ROS within cells, thereby impacting cell signaling and gene expression. Additionally, this compound can influence cellular metabolism by altering the redox state of cells .
Molecular Mechanism
The molecular mechanism of sodium toluene-4-sulphinate dihydrate involves its interaction with biomolecules through redox reactions. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, sodium toluene-4-sulphinate dihydrate can inhibit the activity of certain oxidases by reducing their active sites. This reduction alters the enzyme’s conformation and decreases its catalytic efficiency. Additionally, sodium toluene-4-sulphinate dihydrate can induce changes in gene expression by modulating transcription factors that are sensitive to redox changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium toluene-4-sulphinate dihydrate can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to high temperatures or prolonged storage. Over time, the degradation products of sodium toluene-4-sulphinate dihydrate may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in maintaining redox balance .
Dosage Effects in Animal Models
The effects of sodium toluene-4-sulphinate dihydrate vary with different dosages in animal models. At low doses, the compound can act as an effective reducing agent without causing significant toxicity. At higher doses, sodium toluene-4-sulphinate dihydrate may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
Sodium toluene-4-sulphinate dihydrate is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate. This interaction can influence metabolic flux and alter the levels of metabolites within cells. Additionally, sodium toluene-4-sulphinate dihydrate can affect the balance of NADH/NAD+ within cells, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium toluene-4-sulphinate dihydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments. The distribution of sodium toluene-4-sulphinate dihydrate can influence its activity and efficacy in biochemical reactions. For example, its accumulation in mitochondria can enhance its role in maintaining redox balance .
Subcellular Localization
The subcellular localization of sodium toluene-4-sulphinate dihydrate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, sodium toluene-4-sulphinate dihydrate may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. This localization is essential for its role in maintaining cellular redox homeostasis .
特性
IUPAC Name |
sodium;4-methylbenzenesulfinate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.2H2O/c1-6-2-4-7(5-3-6)10(8)9;;;/h2-5H,1H3,(H,8,9);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGHAVFTFDQINN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635534 |
Source


|
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7257-26-3 |
Source


|
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
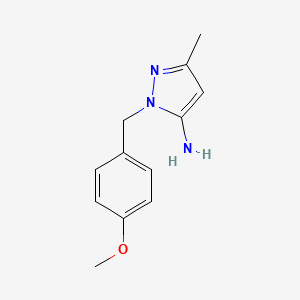
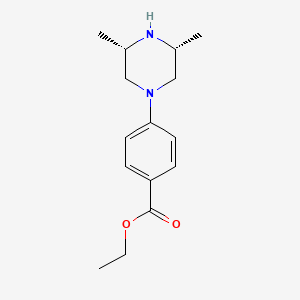
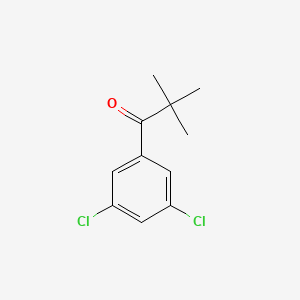
![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)



